[(3S)-1,4-OxaZepan-3-yl]methanol

Medicinal Chemistry Chiral Synthesis Stereochemistry

Obtaining stereochemically pure 1,4-oxazepane building blocks for CNS drug discovery often leads to failed assays with racemic mixtures. [(3S)-1,4-OxaZepan-3-yl]methanol (CAS 1932157-12-4) provides the defined (3S) configuration for selective monoamine transporter engagement. • Enables synthesis of selective monoamine reuptake inhibitors with predictable stereochemistry. • Reactive 3-hydroxymethyl group supports analog library generation via oxidation, esterification, or etherification. • Serves as a chiral reference standard for HPLC/SFC method validation. • Supplied with full analytical documentation; shipped under controlled cold-chain.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
Cat. No. B13897633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3S)-1,4-OxaZepan-3-yl]methanol
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESC1CNC(COC1)CO
InChIInChI=1S/C6H13NO2/c8-4-6-5-9-3-1-2-7-6/h6-8H,1-5H2/t6-/m0/s1
InChIKeyYWHVODPQYAPLHI-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(3S)-1,4-OxaZepan-3-yl]methanol: A Chiral 1,4-Oxazepane Scaffold for Monoamine Transporter Modulation


[(3S)-1,4-OxaZepan-3-yl]methanol (CAS: 1932157-12-4) is a chiral, seven-membered saturated heterocyclic building block containing one nitrogen and one oxygen atom in a 1,4-relationship [1]. It features a defined (3S) stereochemical configuration and a reactive hydroxymethyl group . This specific stereoisomer serves as a key intermediate or scaffold in medicinal chemistry, particularly within programs targeting monoamine reuptake inhibition and central nervous system disorders [2].

[(3S)-1,4-OxaZepan-3-yl]methanol: Why Stereochemical and Regiochemical Identity Prevents Simple Substitution


Generic substitution among 1,4-oxazepane methanol derivatives is not feasible due to strict stereochemical and regiochemical requirements for biological target engagement. The (3S) enantiomer is not interchangeable with its (3R) counterpart , as stereochemistry at the 3-position directly impacts binding affinity to chiral biological targets like neurotransmitter transporters [1]. Furthermore, the 3-yl regioisomer provides a unique spatial orientation of the hydroxymethyl group compared to 2-yl or 5-yl analogs, which can profoundly alter hydrogen-bonding patterns and molecular recognition [2].

Quantitative Differentiation of [(3S)-1,4-OxaZepan-3-yl]methanol Against Comparators: A Product-Specific Evidence Guide


Stereochemical Purity as a Prerequisite for Biological Selectivity: (3S) vs. (3R) Enantiomer

The (3S) enantiomer exhibits a specific chiral center that dictates its three-dimensional orientation . This stereochemistry is critical; literature on related 1,4-oxazepane-based monoamine reuptake inhibitors demonstrates that stereochemistry at positions analogous to the 3-yl site is a key determinant of transporter subtype selectivity (e.g., noradrenaline vs. serotonin vs. dopamine) [1]. The (3S) enantiomer is chemically distinct from the (3R) enantiomer (CAS: 1262409-55-1) .

Medicinal Chemistry Chiral Synthesis Stereochemistry

Regiochemical Precision Dictates Scaffold Utility: 3-yl vs. 2-yl vs. 5-yl Oxazepane Methanol Regioisomers

The 3-yl regioisomer places the hydroxymethyl group in a unique spatial relationship to the ring heteroatoms compared to the 2-yl and 5-yl analogs. This variation in substitution pattern alters the vector of hydrogen-bond donation/acceptance and the overall molecular shape, which can significantly impact binding to biological targets. While direct comparative data for the simple methanol derivatives is not available in primary literature, the differential chemical structures are documented in commercial and database sources, highlighting their non-interchangeable nature [REFS-1, REFS-2].

Scaffold Hopping Medicinal Chemistry Structure-Activity Relationship

Increased Scaffold Complexity Enhances Pharmacological Relevance: 3-yl Methanol vs. Unsubstituted 1,4-Oxazepane

The presence of the hydroxymethyl group on the 1,4-oxazepane core significantly increases its utility as a building block compared to the unsubstituted parent heterocycle. The unsubstituted 1,4-oxazepane (MW: 101.15 g/mol) lacks a functional handle for further derivatization, limiting its direct application in medicinal chemistry . In contrast, the methanol group on the target compound provides a versatile point for chemical modification (e.g., oxidation, esterification, etherification) to fine-tune physicochemical and pharmacokinetic properties .

Medicinal Chemistry Lead Optimization Pharmacophore Modeling

Validated Application Scenarios for [(3S)-1,4-OxaZepan-3-yl]methanol in Research and Development


Chiral Building Block for Stereospecific Synthesis of Monoamine Reuptake Inhibitors

This compound's defined (3S) stereochemistry makes it an ideal chiral starting material for the synthesis of monoamine reuptake inhibitors, a class of therapeutics for depression, anxiety, and stress urinary incontinence. As demonstrated by Fujimori et al. (2015) [1], the stereochemistry of 1,4-oxazepane scaffolds is crucial for achieving selectivity between noradrenaline, serotonin, and dopamine transporters. Using the correct (3S)-configured building block ensures the desired stereochemical outcome in the final drug candidate.

Versatile Intermediate for Diversity-Oriented Synthesis and Scaffold Hopping

The reactive hydroxymethyl group at the 3-position provides a valuable functional handle for diversity-oriented synthesis. Researchers can leverage this group to generate a library of analogs through oxidation, esterification, or etherification, exploring structure-activity relationships. This scaffold-hopping approach is validated by the discovery of EP300/CBP histone acetyltransferase inhibitors via modification of the 1,4-oxazepane ring [2].

Reference Standard for Analytical Method Development and Chiral Purity Assessment

As a single, well-defined stereoisomer, this compound can serve as a reference standard for developing and validating chiral analytical methods (e.g., chiral HPLC, SFC). Its use is critical for ensuring the stereochemical purity of synthesized analogs and for quantifying enantiomeric excess in asymmetric syntheses targeting the 1,4-oxazepane scaffold, as highlighted in synthetic methodology studies [3].

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